GSK2820151, also known as I-BET151, is a small-molecule inhibitor targeting bromodomain and extraterminal domain-containing proteins, particularly Bromodomain-Containing Protein 4 (BRD4). This compound is part of a broader class of inhibitors that modulate epigenetic regulation by disrupting the interaction between bromodomains and acetylated lysines on histones. GSK2820151 has been explored for its potential therapeutic applications in various cancers due to its ability to alter gene expression profiles associated with tumor growth and survival.
GSK2820151 is classified as an epigenetic modulator and a bromodomain inhibitor. It specifically inhibits the binding of BRD4 to acetylated lysines, thereby influencing transcriptional regulation. This compound falls under the category of isoxazole-based small molecules, which are known for their role in targeting BET (bromodomain and extraterminal) proteins .
The synthesis of GSK2820151 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a series of reactions that include:
The synthetic route typically includes the use of reagents such as sodium hydride and various halogenated compounds to facilitate nucleophilic substitutions. Reaction conditions are optimized for yield and purity, with analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry employed to confirm the structure at each stage.
GSK2820151 features a complex molecular structure characterized by its isoxazole ring fused with additional aromatic systems. The molecular formula is , and it has a molecular weight of approximately 290.31 g/mol.
The compound's structural data can be represented as follows:
GSK2820151 undergoes several key chemical reactions during its synthesis, including:
The synthesis often employs conditions such as refluxing in organic solvents or using microwave-assisted methods to enhance reaction rates. The use of protecting groups during synthesis is also common to prevent unwanted reactions at sensitive sites .
GSK2820151 acts by selectively inhibiting the bromodomains of BRD4, preventing it from binding to acetylated lysines on histones. This inhibition disrupts the transcriptional activation of genes involved in cell proliferation and survival pathways, particularly those associated with cancer.
Studies have shown that GSK2820151 can lead to downregulation of c-Myc target genes, which are crucial for tumor growth. Its effectiveness has been demonstrated in various preclinical models, where it exhibited significant anti-tumor activity .
Relevant analyses often include thermal stability assessments and solubility profiling to determine optimal formulation strategies for therapeutic use .
GSK2820151 has been primarily investigated for its potential applications in oncology, particularly:
Clinical trials have been initiated to evaluate its efficacy and safety in patients with specific types of tumors, although some trials have been terminated due to strategic shifts in drug development priorities .
Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine (KAc) residues on histone tails, serving as critical "readers" of epigenetic marks. These ~110-amino acid domains form a left-handed four-helix bundle (αZ, αA, αB, αC) creating a hydrophobic pocket that binds acetylated histones with high specificity. The human proteome contains 61 bromodomains across 46 proteins, classified into eight structural subfamilies. Through KAc recognition, bromodomains recruit transcription complexes to acetylated chromatin regions, thereby regulating gene expression. This molecular function positions bromodomains as key intermediaries in translating epigenetic marks into transcriptional outcomes—a process frequently disrupted in cancer pathogenesis through aberrant histone acetylation patterns [5] [6].
The Bromodomain and Extra-Terminal (BET) protein family comprises four members: ubiquitously expressed BRD2, BRD3, and BRD4, and testis-specific BRDT. All share a conserved architecture featuring:
Table 1: Functional Specialization of BET Family Proteins
Protein | Key Functions | Disease Relevance |
---|---|---|
BRD2 | Recruits E2F1/E2F2; regulates cyclin transcription; histone chaperone activity | Overexpressed in hematologic malignancies |
BRD3 | Binds GATA1; stabilizes chromatin association | BRD3-NUT fusion drives NUT midline carcinoma |
BRD4 | Recruits P-TEFb to phosphorylate RNA Pol II; occupies super-enhancers | Amplified in 20+ cancer types; BRD4-NUT oncoprotein blocks differentiation |
BRDT | Chromatin remodeling during spermatogenesis | Not implicated in cancer |
BET proteins collectively regulate transcriptional elongation, cell cycle progression, and DNA damage response. BRD4 is particularly significant in oncology due to its enrichment at super-enhancers—large clusters of enhancers driving expression of oncogenes like MYC. By tethering P-TEFb (CDK9/Cyclin T1) to chromatin, BRD4 facilitates RNA Polymerase II phosphorylation and transcriptional activation of growth-promoting genes [1] [4] [6].
BET proteins are dysregulated across numerous cancers through multiple mechanisms: gene amplification, chromosomal translocations, or overexpression. The BRD4-NUT fusion protein in NUT midline carcinoma (NMC) constitutively activates MYC transcription and blocks cellular differentiation. In solid tumors like breast cancer, BRD4 overexpression sustains oncogenic transcriptional programs including:
BET inhibition disrupts occupancy at super-enhancers, preferentially suppressing transcription of key oncogenes over housekeeping genes. This "transcriptional vulnerability" provides a therapeutic window for targeting undruggable transcription factors like MYC [1] [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0